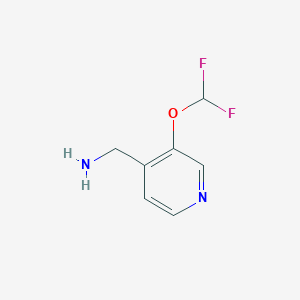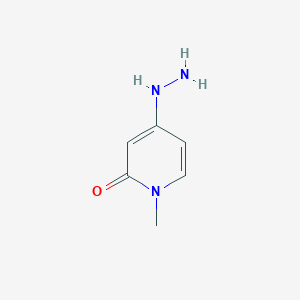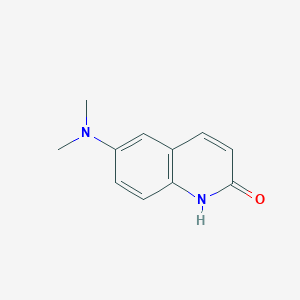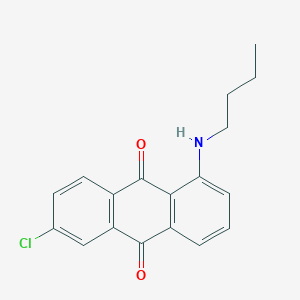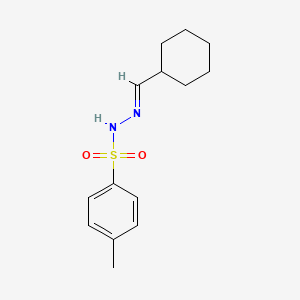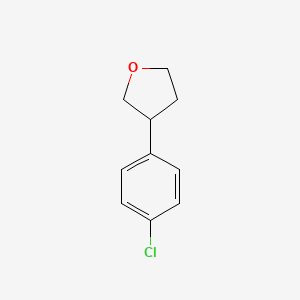
3-(4-Chlorophenyl)tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It features a tetrahydrofuran ring substituted with a 4-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)tetrahydrofuran can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzyl alcohol with tetrahydrofuran in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .
Another method involves the use of 4-chlorobenzyl chloride and tetrahydrofuran in the presence of a base such as sodium hydroxide. This reaction also requires reflux conditions and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound .
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)tetrahydrofuran undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted tetrahydrofuran derivatives.
科学研究应用
3-(4-Chlorophenyl)tetrahydrofuran has several scientific research applications:
作用机制
The mechanism of action of 3-(4-Chlorophenyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)tetrahydrofuran: Similar structure but with a bromine atom instead of chlorine.
3-(4-Fluorophenyl)tetrahydrofuran: Similar structure but with a fluorine atom instead of chlorine.
3-(4-Methylphenyl)tetrahydrofuran: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-(4-Chlorophenyl)tetrahydrofuran is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
属性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)oxolane |
InChI |
InChI=1S/C10H11ClO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9H,5-7H2 |
InChI 键 |
BQHONJYOCIZPEP-UHFFFAOYSA-N |
规范 SMILES |
C1COCC1C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


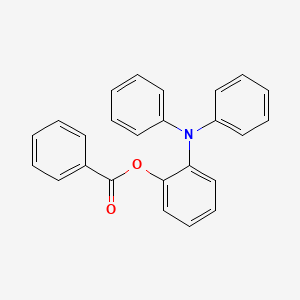

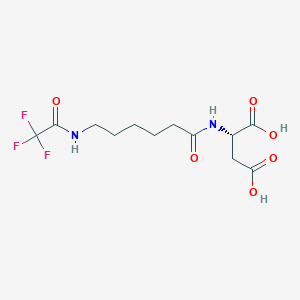

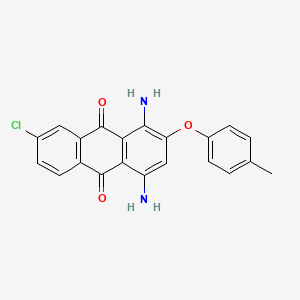
![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
